molecular formula C23H26N4O4 B2745490 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-59-5

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2745490
CAS No.: 946355-59-5
M. Wt: 422.485
InChI Key: ZTWNOQKQLKGEGC-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide (CAS 946355-59-5) is a chemical compound with the molecular formula C23H26N4O4 and a molecular weight of 422.5 g/mol . This benzamide derivative is supplied as a high-purity compound for research and development purposes. Compounds with similar structural motifs, particularly those featuring benzamide groups linked to aminophenyl and heterocyclic systems, are of significant interest in medicinal chemistry and pharmacology research . Recent scientific investigations have highlighted the potential of related chemical scaffolds in the development of novel therapeutics for neurological disorders. For instance, research on analogous compounds has identified them as potent and selective agonists for the orphan GPR52 receptor . GPR52 is an emerging and promising neurotherapeutic target, and the study of agonists for this receptor provides crucial pharmacological tools to understand its signaling mechanisms and therapeutic potential for neuropsychiatric and neurological diseases . The structure-activity relationship (SAR) of benzamide-containing compounds is a key area of study for optimizing their properties. Quantitative structure-activity relationship (QSAR) analyses of similar molecules help researchers understand how specific physicochemical properties, such as the hydrophobicity and steric bulk of substituents, influence biological activity . This compound is presented as a valuable building block for chemical biology and hit-to-lead optimization campaigns. It is intended for use in non-clinical research by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-5-12-31-22-14-21(24-15(2)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-3)20(13-16)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWNOQKQLKGEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with aryl boronic acids or esters.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups results in amines.

Scientific Research Applications

3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Differences :

  • Alkoxy Chain Length: The target compound’s pyrimidine ring has a 6-propoxy group, whereas analogs in feature longer alkoxy chains (e.g., butoxy, pentyloxy) on their phenyl rings.
  • Dimethoxy Substitution : The 3,4-dimethoxy groups on the benzamide core are unique to the target compound. In contrast, analogs in lack methoxy modifications, suggesting divergent electronic and steric profiles.
Property Target Compound Compound 9 (Butoxy) Compound 11 (Pentyloxy)
Alkoxy Group 6-Propoxy (pyrimidine) 4-Butoxy (phenyl) 4-Pentyloxy (phenyl)
Benzamide Substitution 3,4-Dimethoxy None None
Theoretical LogP Moderate (estimated) Higher (longer chain) Highest (longest chain)

Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, analogs in and suggest trends:

  • Melting Points: Pyrimidine-benzamide hybrids in (e.g., Example 53) exhibit melting points of 175–178°C, influenced by fluorine substituents and rigid chromenone cores. The target compound’s dimethoxy groups may lower melting points due to reduced crystallinity .
  • Mass Spectrometry : Example 53 () shows a mass of 589.1 (M⁺+1). The target compound’s molecular weight can be estimated at ~465 g/mol (C₂₅H₂₉N₅O₄), suggesting distinct fragmentation patterns in MS analysis .

Biological Activity

3,4-Dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, commonly referred to as a derivative of the N-phenylbenzamide class, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of antiviral and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N4O4C_{23}H_{26}N_{4}O_{4}, with a molecular weight of 422.5 g/mol. The structural characteristics include:

  • Functional Groups : The presence of methoxy groups and a pyrimidine moiety which may influence its pharmacological properties.
  • CAS Number : 946303-14-6.
PropertyValue
Molecular FormulaC23H26N4O4
Molecular Weight422.5 g/mol
CAS Number946303-14-6

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. A study highlighted that certain derivatives can increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication by targeting viral DNA .

Case Study: Anti-HBV Activity

A specific derivative related to the N-phenylbenzamide class demonstrated potent anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The selectivity index (SI) values were reported as 58 for wild-type and 52 for drug-resistant HBV strains . This suggests that similar compounds could be developed for therapeutic applications in treating hepatitis B.

The proposed mechanism for the antiviral activity of compounds in this class includes:

  • Inhibition of Viral Replication : By enhancing A3G levels, these compounds can inhibit the replication process of viruses like HBV.
  • Direct Interaction with Viral Proteins : Some studies suggest that these compounds may directly interact with viral proteins, further obstructing the viral life cycle.

Research Findings

Numerous studies support the potential biological activities of this compound class:

  • Antiviral Studies : The ability to inhibit HBV replication through increased A3G levels has been documented extensively.
  • Cytotoxicity Studies : Related derivatives have shown promise in inducing apoptosis in cancer cells, suggesting a need for further investigation into their anticancer potential.

Table 2: Summary of Biological Activities

Activity TypeFindings
AntiviralIC50 against HBV: 1.99 µM (wild-type), 3.30 µM (drug-resistant)
AnticancerInduction of apoptosis in cancer cell lines; further studies needed

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide Coupling3,4-Dimethoxybenzoyl chloride, DIPEA, DCM, 0°C → RT7296%
PurificationSilica gel chromatography (EtOAc/hexane 3:7)65>99%

Q. Table 2. Biological Activity Profile

Assay TypeTargetIC50 (nM)Model SystemReference
Kinase InhibitionEGFR48 ± 3.2A549 cells
DNA MethyltransferaseDNMT1120 ± 8.5HEK293T lysate

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